molecular formula C8H6F2O B8359849 3,5-Difluorophenyl vinyl ether

3,5-Difluorophenyl vinyl ether

Cat. No. B8359849
M. Wt: 156.13 g/mol
InChI Key: YOCYZGVKVDWMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304434B2

Procedure details

To a nitrogen flushed 250 ml round bottom flask equipped with magnetic stirring bar and septa was added 80 ml dichloromethane and Et2Zn (7.18 g, 58.1 mmol). The resulting solution was cooled with ice bath. Trifluoroacetic acid (4.23 ml, 55 mmol) was added by a syringe slowly (septa was opened slightly to release pressure). The reaction mixture was stirred at 0° C. for 10 minutes after addition. Diiodomethane (4.88 ml, 60.4 mmol) was added by a syringe and the resulting reaction mixture was stirred at 0° C. for 10 minutes. A dichloromethane solution of 3,5-difluorophenyl vinyl ether (3.3 g, 21.1 mmol in 10 ml CH2Cl2) was added. The reaction mixture was allowed to warm up to room temperature over 30 minutes, then quenched by addition of 50 ml water and 50 ml 3N HCl. The layers were separated. The aqueous portion was extracted with 50 ml ether. The organics were combined, dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with hexane to give 3.6 g desired product as light yellow liquid.
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
7.18 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Zn](CC)[CH2:2]C.FC(F)(F)C(O)=O.ICI.[CH:16]([O:18][C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[C:21]([F:26])[CH:20]=1)=[CH2:17]>ClCCl>[F:26][C:21]1[CH:20]=[C:19]([O:18][CH:16]2[CH2:2][CH2:17]2)[CH:24]=[C:23]([F:25])[CH:22]=1

Inputs

Step One
Name
Quantity
4.23 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
4.88 mL
Type
reactant
Smiles
ICI
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(=C)OC1=CC(=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
7.18 g
Type
reactant
Smiles
[Zn](CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen flushed 250 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled with ice bath
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by addition of 50 ml water and 50 ml 3N HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with 50 ml ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.